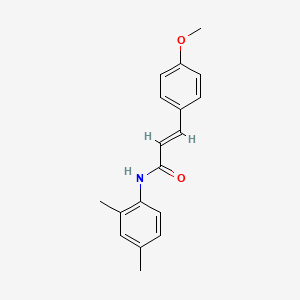
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the inhibition of various signaling pathways that are involved in the regulation of cell growth and survival. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide also inhibits the activation of AKT and ERK, two signaling pathways that are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high yield, stability, and low toxicity. However, there are also some limitations associated with N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, including its limited solubility in water and its potential for oxidation.
未来方向
There are several future directions for the research on N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One potential direction is to study the efficacy of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide in combination with other anticancer agents for the treatment of cancer. Another potential direction is to investigate the potential of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide.
In conclusion, N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and diverse biological activities make it an attractive target for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide have been discussed in this paper.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the condensation reaction between 2,4-dimethylphenylhydrazine and 3-formyl-2-methylindole-1-acetic acid. This reaction is catalyzed by acetic anhydride and produces N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as a yellow solid with a high yield.
科学研究应用
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide against different types of cancer cells, including breast, lung, and colon cancer cells. N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to induce cell death and inhibit the proliferation of cancer cells through various mechanisms.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-18(14(2)10-13)21-20(24)11-22-15(3)17(12-23)16-6-4-5-7-19(16)22/h4-10,12H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTYUMDPDAHPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)
![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)
![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)
![N-(4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5767509.png)

![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)


![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)

![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)
